![molecular formula C16H14FN3O B6345646 2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354937-51-1](/img/structure/B6345646.png)
2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one (hereafter referred to as 2-AB-4F) is a small molecule that has been studied for its potential applications in the field of organic synthesis. It is a versatile compound, with a wide range of reactivity and reactivity patterns, making it an attractive target for research. 2-AB-4F has been studied for its potential use in a variety of applications, including drug delivery, drug synthesis, and biocatalysis.
Mechanism of Action
2-AB-4F is a small molecule that is capable of binding to a range of substrates. It is believed to bind to the active site of enzymes, resulting in the formation of an enzyme-substrate complex. This complex is then able to catalyze a range of reactions, depending on the substrate. Additionally, 2-AB-4F can act as an inhibitor of enzymes, resulting in the inhibition of a range of reactions.
Biochemical and Physiological Effects
2-AB-4F has been studied for its potential applications in the field of biochemistry and physiology. It has been used as a substrate for the synthesis of a range of biologically active compounds, including peptides and peptidomimetics. Additionally, it has been used as an inhibitor of enzymes, resulting in the inhibition of a range of reactions.
Advantages and Limitations for Lab Experiments
2-AB-4F is a versatile compound, with a wide range of reactivity and reactivity patterns, making it an attractive target for research. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that 2-AB-4F is a highly reactive compound, and should be handled with care when working in a laboratory setting.
Future Directions
The future of 2-AB-4F is an exciting one, with potential applications in a wide range of fields. One potential application is in the field of drug delivery, where it could be used to deliver drugs to specific locations in the body. Additionally, it could be used as a substrate for enzyme-catalyzed reactions, such as the synthesis of nucleosides. Additionally, 2-AB-4F could be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Finally, it could be used as an inhibitor of enzymes, resulting in the inhibition of a range of reactions.
Synthesis Methods
2-AB-4F can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction and the Steglich esterification. The Vilsmeier-Haack reaction involves the reaction of an amide with an aldehyde, resulting in the formation of an imidazol-4-one. The Steglich esterification involves the reaction of an ester with an aldehyde, resulting in the formation of an imidazol-4-one. Both of these methods are simple and can be used to synthesize 2-AB-4F in a relatively short amount of time.
Scientific Research Applications
2-AB-4F has been studied for its potential applications in the field of organic synthesis. It has been used as a catalyst for a variety of organic reactions, including the synthesis of a range of heterocyclic compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, 2-AB-4F has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of nucleosides.
properties
IUPAC Name |
2-amino-4-benzyl-4-(4-fluorophenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEUKBQPMXNVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzyl-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-one |
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